molecular formula C19H23N3O3 B5866391 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

Cat. No.: B5866391
M. Wt: 341.4 g/mol
InChI Key: NQYYNPPYGVWXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyridine-4-carbonyl group and a 2,4-dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 2,4-dimethoxyphenylmethyl intermediate: This can be achieved by reacting 2,4-dimethoxybenzyl chloride with a suitable base.

    Coupling with piperazine: The intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.

    Introduction of the pyridine-4-carbonyl group: This step involves the acylation of the piperazine derivative with pyridine-4-carbonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

  • **Oxidation

Properties

IUPAC Name

[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-4-3-16(18(13-17)25-2)14-21-9-11-22(12-10-21)19(23)15-5-7-20-8-6-15/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYYNPPYGVWXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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